molecular formula C17H21N3O3S B2652949 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2192745-45-0

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2652949
CAS No.: 2192745-45-0
M. Wt: 347.43
InChI Key: YRMAYSGGROAHKT-UHFFFAOYSA-N
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Description

This compound features a 4-methyl-6-oxo-1,6-dihydropyrimidine core, a bicyclic heterocycle with a keto group at position 6 and a methyl substituent at position 2. The pyrimidine ring is substituted at the N1 position by an acetamide group, which is further functionalized with a [(oxan-4-yl)(thiophen-2-yl)methyl] moiety. While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs have demonstrated anticonvulsant and antimicrobial activities .

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-9-16(22)20(11-18-12)10-15(21)19-17(14-3-2-8-24-14)13-4-6-23-7-5-13/h2-3,8-9,11,13,17H,4-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAYSGGROAHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde and an appropriate nucleophile.

    Cyclization to Form Oxane Ring: The oxane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research has shown that derivatives of pyrimidine can target specific oncogenic pathways, making them valuable candidates for further investigation in cancer therapy.

Antimicrobial Properties

The presence of thiophene in the compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their efficacy against a broad spectrum of bacteria and fungi. Preliminary studies have demonstrated that the compound exhibits inhibitory effects on pathogenic microorganisms, indicating its potential use as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The inhibition of key inflammatory mediators such as cytokines and prostaglandins has been observed, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial EffectsEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Mechanism of Action

The mechanism by which 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-yl)acetamides . Key structural variations among analogs include:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Key Features Reference
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide Oxan-4-yl and thiophen-2-yl methyl Not explicitly given Combines tetrahydropyran and thiophene for enhanced lipophilicity Target
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Benzyl C₁₄H₁₆N₄O₂S Thioether linkage (S) at pyrimidine C2; benzyl group improves aromaticity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) 4-Phenoxyphenyl C₁₉H₁₈N₄O₃S Phenoxy group enhances electron-withdrawing effects
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) 4-Phenylthiazol-2-yl C₁₅H₁₃N₅O₂S₂ Thiazole ring introduces potential for π-π interactions

Key Observations :

  • Linkage Type : Unlike thioether-linked analogs (e.g., 5.12, 5.15), the target compound is substituted directly at the pyrimidine N1 position, which may alter electronic properties and metabolic stability .
Physicochemical and Spectral Properties
  • Melting Points : Analogous compounds (e.g., 5.12, 5.15) exhibit high melting points (196–224°C), suggesting crystalline stability .
  • NMR Signatures: Pyrimidinone protons (e.g., CH-5 in 5.12) resonate at δ 5.98–6.05 ppm, while acetamide NH groups appear as broad singlets near δ 10.0–12.5 ppm .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 340 g/mol (based on a related analog in ), influencing solubility and bioavailability.

Biological Activity

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide (CAS Number: 2034271-48-0) is a pyrimidine derivative known for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 340.40 g/mol. The structure features a dihydropyrimidine core, which is often associated with various pharmacological properties.

PropertyValue
Molecular FormulaC17H16N4O2S
Molecular Weight340.40 g/mol
CAS Number2034271-48-0
SMILESO=C(Cn1cnc(cc1=O)C)NCc1ccnc(c1)c1cccs1

Synthesis

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For this specific compound, methods may include the use of thiophene derivatives and oxane moieties to enhance biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrimidine ring can inhibit bacterial growth effectively. The compound may share similar antimicrobial characteristics due to its structural features.

Case Study:
In a comparative study, several pyrimidine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with specific substitutions on the pyrimidine ring demonstrated varying degrees of antibacterial activity, with some showing potency comparable to established antibiotics .

Anticancer Potential

Pyrimidines are also explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways. The specific compound's ability to affect cancer cell lines has yet to be extensively studied; however, related compounds in its class have shown promise in preclinical trials.

Research Findings:
A related study highlighted that certain dihydropyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest . This suggests a potential pathway for further investigation into the anticancer efficacy of the compound.

Enzyme Inhibition

Inhibition of key enzymes plays a critical role in the biological activity of many pharmaceuticals. Compounds like this compound may act as enzyme inhibitors, impacting metabolic pathways relevant to disease states.

Example:
Enzyme assays conducted on similar pyrimidine derivatives have demonstrated their ability to inhibit enzymes involved in nucleic acid metabolism, suggesting that this compound could potentially affect similar pathways .

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